molecular formula C10H11F2NO3 B13501346 3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid

3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid

Cat. No.: B13501346
M. Wt: 231.20 g/mol
InChI Key: DYQVBQDUPUAUGJ-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a difluoromethoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . This method is favored for its efficiency and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on charcoal (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid is unique due to the presence of both difluoro and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

3-amino-3-(3,4-difluoro-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO3/c1-16-10-5(7(13)4-8(14)15)2-3-6(11)9(10)12/h2-3,7H,4,13H2,1H3,(H,14,15)

InChI Key

DYQVBQDUPUAUGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(CC(=O)O)N

Origin of Product

United States

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